Cas no 1823803-24-2 (Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)

Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate
- EN300-2946034
- 1823803-24-2
- tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate
- Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate
-
- MDL: MFCD24396551
- インチ: 1S/C13H25NO3/c1-10(2)13(16)7-6-8-14(9-13)11(15)17-12(3,4)5/h10,16H,6-9H2,1-5H3
- InChIKey: JUZIMGUWBKZUKA-UHFFFAOYSA-N
- ほほえんだ: OC1(C(C)C)CN(C(=O)OC(C)(C)C)CCC1
計算された属性
- せいみつぶんしりょう: 243.18344366g/mol
- どういたいしつりょう: 243.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2946034-1g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 1g |
$557.0 | 2023-09-06 | ||
Enamine | EN300-2946034-0.1g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 95.0% | 0.1g |
$490.0 | 2025-03-19 | |
Enamine | EN300-2946034-5.0g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
Enamine | EN300-2946034-10g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 10g |
$2393.0 | 2023-09-06 | ||
Enamine | EN300-2946034-1.0g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
Enamine | EN300-2946034-2.5g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
Enamine | EN300-2946034-10.0g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
Enamine | EN300-2946034-0.25g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 95.0% | 0.25g |
$513.0 | 2025-03-19 | |
Enamine | EN300-2946034-0.05g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 95.0% | 0.05g |
$468.0 | 2025-03-19 | |
Enamine | EN300-2946034-0.5g |
tert-butyl 3-hydroxy-3-(propan-2-yl)piperidine-1-carboxylate |
1823803-24-2 | 95.0% | 0.5g |
$535.0 | 2025-03-19 |
Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylateに関する追加情報
Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate (CAS No. 1823803-24-2): An Overview
Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate (CAS No. 1823803-24-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate consists of a piperidine ring with a tert-butyl group and a hydroxy-isopropyl substituent attached to the nitrogen atom. The tert-butyl group provides steric protection, while the hydroxy-isopropyl substituent introduces hydrophilic properties, making this compound an attractive candidate for drug design and development.
Recent studies have highlighted the potential of tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate in modulating various biological targets. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent activity against specific G protein-coupled receptors (GPCRs), which are key targets for treating a range of diseases, including neurological disorders and cardiovascular diseases.
In addition to its receptor-modulating properties, tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate has been investigated for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. This approach can enhance the pharmacokinetic properties of drugs, such as improving solubility and reducing toxicity. Studies have shown that tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate can be effectively metabolized to release active metabolites with improved therapeutic efficacy.
The synthesis of tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate involves several well-established chemical reactions, including the formation of the piperidine ring and the introduction of the tert-butyl and hydroxy-isopropyl groups. These synthetic routes are highly reproducible and scalable, making it feasible for large-scale production in pharmaceutical settings.
In terms of safety and toxicity, preliminary studies have indicated that tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate exhibits favorable safety profiles. However, further comprehensive toxicological evaluations are necessary to ensure its suitability for clinical applications. Ongoing research is focused on optimizing the compound's pharmacological properties while minimizing potential side effects.
The potential applications of tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate extend beyond traditional drug development. It has also been explored as a tool compound in academic research to study receptor-ligand interactions and signaling pathways. The ability to modulate specific biological targets makes it a valuable reagent for understanding complex biological processes.
In conclusion, tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate (CAS No. 1823803-24-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
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